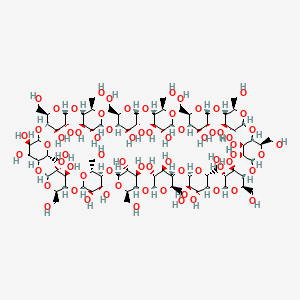

Iota-cyclodextrin

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Iota-cyclodextrin is a cyclic oligosaccharide composed of glucose units linked by alpha-1,4-glycosidic bonds. It is a member of the cyclodextrin family, which also includes alpha-cyclodextrin, beta-cyclodextrin, and gamma-cyclodextrin. These compounds are known for their ability to form inclusion complexes with various molecules, making them useful in a wide range of applications, including pharmaceuticals, food, and cosmetics .

Preparation Methods

Synthetic Routes and Reaction Conditions

Iota-cyclodextrin is typically synthesized through the enzymatic degradation of starch. The process involves the use of cyclodextrin glycosyltransferase (CGTase) enzymes, which catalyze the conversion of starch into cyclodextrins. The reaction conditions generally include a controlled pH and temperature to optimize the activity of the CGTase enzyme .

Industrial Production Methods

Industrial production of this compound involves large-scale enzymatic processes. The starch substrate is first liquefied and then subjected to enzymatic treatment with CGTase. The resulting mixture is then purified to isolate this compound. This purification process often involves techniques such as crystallization, filtration, and chromatography .

Chemical Reactions Analysis

Types of Reactions

Iota-cyclodextrin can undergo various chemical reactions, including oxidation, reduction, and substitution. These reactions are often facilitated by the presence of hydroxyl groups on the glucose units.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate. The reaction typically occurs under mild conditions to prevent degradation of the cyclodextrin structure.

Reduction: Reducing agents such as sodium borohydride can be used to reduce carbonyl groups in modified cyclodextrins.

Major Products

The major products of these reactions are modified cyclodextrins with enhanced properties, such as increased solubility or altered inclusion capabilities .

Scientific Research Applications

Iota-cyclodextrin has a wide range of scientific research applications:

Chemistry: Used as a host molecule in supramolecular chemistry to form inclusion complexes with guest molecules.

Biology: Employed in the stabilization of proteins and enzymes, enhancing their solubility and stability.

Industry: Applied in the food and cosmetic industries as a stabilizer and solubilizer for various ingredients.

Mechanism of Action

Iota-cyclodextrin exerts its effects through the formation of inclusion complexes with guest molecules. The hydrophobic cavity of the cyclodextrin can encapsulate hydrophobic molecules, while the hydrophilic exterior interacts with the aqueous environment. This unique structure allows this compound to enhance the solubility, stability, and bioavailability of guest molecules .

Comparison with Similar Compounds

Iota-cyclodextrin is compared with other cyclodextrins such as alpha-cyclodextrin, beta-cyclodextrin, and gamma-cyclodextrin:

Alpha-cyclodextrin: Composed of six glucose units, it has a smaller cavity size compared to this compound.

Beta-cyclodextrin: Contains seven glucose units and has a cavity size intermediate between alpha- and gamma-cyclodextrin.

Gamma-cyclodextrin: Consists of eight glucose units and has the largest cavity size among the native cyclodextrins.

This compound is unique due to its specific cavity size and ability to form stable inclusion complexes with a wide range of guest molecules, making it particularly useful in various applications .

Properties

CAS No. |

156510-94-0 |

|---|---|

Molecular Formula |

C84H140O70 |

Molecular Weight |

2270.0 g/mol |

IUPAC Name |

(1R,3S,4R,6R,8S,9R,11R,13S,14R,16R,18S,19R,21R,23S,24R,26R,28S,29R,31R,33S,34R,36R,38S,39R,41R,43S,44R,46R,48S,49R,51R,53S,54R,56R,58S,59R,61R,63S,64R,66R,68S,69R,71R,72R,73R,74R,75R,76R,77R,78R,79R,80R,81R,82R,83R,84R,85R,86R,87R,88R,89R,90R,91R,92R,93R,94R,95R,96R,97R,98R)-4,9,14,19,24,29,34,39,44,49,54,59,64,69-tetradecakis(hydroxymethyl)-2,5,7,10,12,15,17,20,22,25,27,30,32,35,37,40,42,45,47,50,52,55,57,60,62,65,67,70-octacosaoxapentadecacyclo[66.2.2.23,6.28,11.213,16.218,21.223,26.228,31.233,36.238,41.243,46.248,51.253,56.258,61.263,66]octanonacontane-71,72,73,74,75,76,77,78,79,80,81,82,83,84,85,86,87,88,89,90,91,92,93,94,95,96,97,98-octacosol |

InChI |

InChI=1S/C84H140O70/c85-1-15-57-29(99)43(113)71(127-15)142-58-16(2-86)129-73(45(115)31(58)101)144-60-18(4-88)131-75(47(117)33(60)103)146-62-20(6-90)133-77(49(119)35(62)105)148-64-22(8-92)135-79(51(121)37(64)107)150-66-24(10-94)137-81(53(123)39(66)109)152-68-26(12-96)139-83(55(125)41(68)111)154-70-28(14-98)140-84(56(126)42(70)112)153-69-27(13-97)138-82(54(124)40(69)110)151-67-25(11-95)136-80(52(122)38(67)108)149-65-23(9-93)134-78(50(120)36(65)106)147-63-21(7-91)132-76(48(118)34(63)104)145-61-19(5-89)130-74(46(116)32(61)102)143-59-17(3-87)128-72(141-57)44(114)30(59)100/h15-126H,1-14H2/t15-,16-,17-,18-,19-,20-,21-,22-,23-,24-,25-,26-,27-,28-,29-,30-,31-,32-,33-,34-,35-,36-,37-,38-,39-,40-,41-,42-,43-,44-,45-,46-,47-,48-,49-,50-,51-,52-,53-,54-,55-,56-,57-,58-,59-,60-,61-,62-,63-,64-,65-,66-,67-,68-,69-,70-,71-,72-,73-,74-,75-,76-,77-,78-,79-,80-,81-,82-,83-,84-/m1/s1 |

InChI Key |

MZYYMHBTALLPBX-WUGKIVSMSA-N |

Isomeric SMILES |

C([C@@H]1[C@@H]2[C@@H]([C@H]([C@H](O1)O[C@@H]3[C@H](O[C@@H]([C@@H]([C@H]3O)O)O[C@@H]4[C@H](O[C@@H]([C@@H]([C@H]4O)O)O[C@@H]5[C@H](O[C@@H]([C@@H]([C@H]5O)O)O[C@@H]6[C@H](O[C@@H]([C@@H]([C@H]6O)O)O[C@@H]7[C@H](O[C@@H]([C@@H]([C@H]7O)O)O[C@@H]8[C@H](O[C@@H]([C@@H]([C@H]8O)O)O[C@@H]9[C@H](O[C@@H]([C@@H]([C@H]9O)O)O[C@@H]1[C@H](O[C@@H]([C@@H]([C@H]1O)O)O[C@@H]1[C@H](O[C@@H]([C@@H]([C@H]1O)O)O[C@@H]1[C@H](O[C@@H]([C@@H]([C@H]1O)O)O[C@@H]1[C@H](O[C@@H]([C@@H]([C@H]1O)O)O[C@@H]1[C@H](O[C@@H]([C@@H]([C@H]1O)O)O[C@@H]1[C@H](O[C@H](O2)[C@@H]([C@H]1O)O)CO)CO)CO)CO)CO)CO)CO)CO)CO)CO)CO)CO)CO)O)O)O |

Canonical SMILES |

C(C1C2C(C(C(O1)OC3C(OC(C(C3O)O)OC4C(OC(C(C4O)O)OC5C(OC(C(C5O)O)OC6C(OC(C(C6O)O)OC7C(OC(C(C7O)O)OC8C(OC(C(C8O)O)OC9C(OC(C(C9O)O)OC1C(OC(C(C1O)O)OC1C(OC(C(C1O)O)OC1C(OC(C(C1O)O)OC1C(OC(C(C1O)O)OC1C(OC(C(C1O)O)OC1C(OC(O2)C(C1O)O)CO)CO)CO)CO)CO)CO)CO)CO)CO)CO)CO)CO)CO)O)O)O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(13S,17S)-17-hydroxy-13-methyl-7-[9-(4,4,5,5,5-pentafluoropentylsulfinyl)nonyl]-2,6,7,8,9,10,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-one](/img/structure/B13438064.png)

![(E)-1,1'-[2-(2,4-Difluorophenyl)-1-propene-1,3-diyl]bis-1H-1,2,4-triazole](/img/structure/B13438077.png)

![Acetyl-4-chloro-2,6-dimethylphenoxy)-1-methylethyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B13438080.png)

![6-Methyl-2-(o-tolyl)imidazo[1,2-a]pyridine](/img/structure/B13438085.png)

![3,3',6,6'-Tetrabromo-9,9'-spirobi[fluorene]](/img/structure/B13438112.png)

![2-azanyl-9-[(1~{R},6~{R},8~{R},9~{R},10~{R},15~{R},17~{R},18~{R})-17-(2-azanyl-6-oxidanylidene-1~{H}-purin-9-yl)-9,18-bis(fluoranyl)-3,12-bis(oxidanyl)-3,12-bis(oxidanylidene)-2,4,7,11,13,16-hexaoxa-3$l^{5},12$l^{5}-diphosphatricyclo[13.3.0.0^{6,10}]octadecan-8-yl]-1~{H}-purin-6-one](/img/structure/B13438120.png)

![2,4,6-Trichloro-8-(1-piperidinyl)-pyrimido[5,4-d]pyrimidine](/img/structure/B13438121.png)